molecular formula C14H20BN3O2 B13901025 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclobutanecarbonitrile

3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclobutanecarbonitrile

Cat. No.: B13901025
M. Wt: 273.14 g/mol
InChI Key: FLNOIDPWWOJUJM-UHFFFAOYSA-N
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Description

Structure and Key Features:
This compound features a cyclobutane core substituted with a carbonitrile group and a pyrazole ring bearing a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The nitrile group enhances electrophilicity, while the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions. Its stereochemistry (e.g., (1r,3r)-configuration) and steric constraints from the cyclobutane ring distinguish it from simpler aryl boronate analogs .

Applications:
Primarily used in medicinal chemistry and materials science, its boronate ester facilitates carbon-carbon bond formation in palladium-catalyzed reactions. The nitrile group may act as a hydrogen bond acceptor or influence solubility .

Properties

Molecular Formula

C14H20BN3O2

Molecular Weight

273.14 g/mol

IUPAC Name

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclobutane-1-carbonitrile

InChI

InChI=1S/C14H20BN3O2/c1-13(2)14(3,4)20-15(19-13)11-8-17-18(9-11)12-5-10(6-12)7-16/h8-10,12H,5-6H2,1-4H3

InChI Key

FLNOIDPWWOJUJM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CC(C3)C#N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclobutanecarbonitrile typically involves the following key steps:

  • Construction of the pyrazole ring substituted with the boronate ester group.
  • Attachment of the pyrazole moiety to the cyclobutanecarbonitrile scaffold.
  • Functional group transformations and purification to obtain the target compound.

Stepwise Synthesis Details

Formation of the Boronate Ester-Substituted Pyrazole

The pyrazole ring bearing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent is commonly synthesized via palladium-catalyzed borylation reactions. For example, a typical method uses a halogenated pyrazole precursor (e.g., 4-bromopyrazole) reacted with bis(pinacolato)diboron in the presence of a palladium catalyst such as palladium diacetate (Pd(OAc)2) and a base like potassium acetate (KOAc) under reflux in tetrahydrofuran (THF) under inert atmosphere (nitrogen). This reaction yields the boronate ester-substituted pyrazole intermediate with moderate to good yields (around 60-70%).

Attachment of Pyrazole to Cyclobutanecarbonitrile

The linkage of the pyrazole moiety to the cyclobutanecarbonitrile group can be achieved through nucleophilic substitution or Michael addition reactions, depending on the functional groups present on the cyclobutane ring precursor.

One approach involves the Michael addition of a pyrazolyl nucleophile to an activated cyclobutanecarbonitrile derivative. This step may be catalyzed by bases such as tetraalkylammonium salts, alkali metal carbonates, or tertiary amines, promoting the addition at mild temperatures (15-40 °C).

Alternatively, Suzuki-Miyaura cross-coupling between a halogenated cyclobutanecarbonitrile derivative and the boronate ester-substituted pyrazole can be employed. This reaction uses palladium catalysts (e.g., Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands) and bases such as sodium carbonate or cesium carbonate in aqueous-organic solvent mixtures under reflux or microwave-assisted conditions.

Purification and Characterization

The crude product from the coupling or addition reactions is typically purified by silica gel column chromatography using mixtures of methanol and dichloromethane (3-5% MeOH in CH2Cl2). The purified compound is characterized by nuclear magnetic resonance (NMR) spectroscopy (1H NMR, 13C NMR), mass spectrometry (MS), and sometimes elemental analysis to confirm structure and purity.

Representative Synthetic Scheme (Summary)

Step Reaction Type Reagents & Conditions Outcome/Yield
1 Pd-catalyzed borylation 4-Bromopyrazole, bis(pinacolato)diboron, Pd(OAc)2, KOAc, THF, reflux, N2 Boronate ester pyrazole intermediate (~64% yield)
2 Michael addition or Suzuki coupling Cyclobutanecarbonitrile derivative, base or Pd catalyst, aqueous-organic solvent, reflux or microwave Coupled product with pyrazole moiety
3 Purification Silica gel chromatography (3-5% MeOH/CH2Cl2) Pure this compound

Detailed Research Outcomes

Catalysts and Reaction Conditions

  • Catalysts: Palladium diacetate (Pd(OAc)2) is commonly used, often with phosphine ligands such as CyJohnPhos or PcyBiPh to enhance catalytic activity and selectivity.
  • Bases: Potassium acetate (KOAc), sodium carbonate (Na2CO3), and cesium carbonate (Cs2CO3) are typical bases employed to facilitate borylation and coupling steps.
  • Solvents: Anhydrous tetrahydrofuran (THF) is preferred for borylation; aqueous-organic mixtures are used for Suzuki coupling.
  • Temperature: Reflux conditions (~65-80 °C for THF) and inert atmosphere (nitrogen) are crucial for optimal yields.

Yields and Purity

  • The borylation step yields the boronate ester intermediate in approximately 64% isolated yield.
  • Subsequent coupling or addition steps yield the final compound in moderate to good yields, typically ranging from 50% to 70%, depending on reaction optimization.
  • Purity is confirmed by NMR and MS, with characteristic signals for the pyrazole ring, boronate ester methyl groups (tetramethyl dioxaborolane), and cyclobutanecarbonitrile moiety.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclobutanecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitrile group to amines or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield a variety of substituted pyrazole derivatives, while reduction can produce amine-functionalized cyclobutane compounds.

Scientific Research Applications

3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclobutanecarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used to study enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclobutanecarbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The dioxaborolane group can facilitate interactions with biological molecules, while the pyrazole and cyclobutane rings provide structural stability and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Boronate Position Key Substituents Molecular Weight Key Applications
3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclobutanecarbonitrile (Target) Cyclobutane + pyrazole Pyrazole C4 Cyclobutanecarbonitrile 285.1 g/mol Suzuki coupling, drug intermediates
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile Pyrazole Pyrazole C4 Propanenitrile 247.1 g/mol Cross-coupling, polymer synthesis
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine-2-carbonitrile Pyrazine Pyrazine C6 Carbonitrile 231.0 g/mol Heterocyclic synthesis, agrochemicals
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Benzene Benzene C3 Carbonitrile 229.1 g/mol Biaryl synthesis, OLED materials
2-(1,3-Dimethyl-1H-pyrazol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pyrazole Pyrazole C4 Methyl groups 236.1 g/mol Catalysis, ligand design

Key Findings :

Steric and Electronic Effects :

  • The cyclobutane ring in the target compound introduces significant steric hindrance compared to linear propanenitrile (247.1 g/mol, ) or planar benzene derivatives (229.1 g/mol, ). This may slow coupling kinetics but improve selectivity in crowded reaction environments .
  • Nitrile substituents in pyrazine-2-carbonitrile (231.0 g/mol, ) and benzonitrile (229.1 g/mol, ) enhance electron-withdrawing effects, increasing boronate reactivity in Suzuki reactions.

Synthetic Accessibility :

  • The target compound likely requires multi-step synthesis, including cyclobutane ring formation (e.g., [2+2] cycloaddition) and pyrazole-boronate coupling, as seen in related protocols (e.g., ). In contrast, propanenitrile analogs () are synthesized via simpler nucleophilic substitutions.

Reactivity in Cross-Coupling :

  • Pyrazine-2-carbonitrile () exhibits faster coupling rates due to reduced steric bulk versus the cyclobutane system. However, the target compound ’s rigid structure may prevent undesired byproducts in macrocycle synthesis.

Stability and Solubility :

  • Cyclobutane derivatives often exhibit lower solubility in polar solvents compared to benzene analogs (). The nitrile group mitigates this by increasing dipole moments.

Table 2: Reaction Efficiency in Suzuki-Miyaura Coupling

Compound Yield (%)* Reaction Time (h) Catalyst Loading (Pd, mol%) Reference
This compound 72 24 2.5
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine-2-carbonitrile 89 12 1.0
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 85 18 1.5
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile 68 24 3.0

*Yields reported with aryl bromides under optimized conditions.

Biological Activity

3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclobutanecarbonitrile is a compound that has garnered attention due to its potential biological activities. Its structure incorporates a cyclobutane moiety and a boron-containing dioxaborolane group, which may contribute to its interactions with biological targets. This article explores the compound's biological activity based on available research findings.

  • Molecular Formula : C13H16B N3O2
  • Molecular Weight : 241.09 g/mol
  • CAS Number : Not specifically listed in the sources but can be derived from the chemical structure.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors involved in cellular signaling pathways. The presence of the pyrazole ring is significant as it has been implicated in the inhibition of several kinases, which are vital for cancer progression and other diseases.

1. Kinase Inhibition

Research indicates that compounds similar to this compound can inhibit key kinases involved in cancer signaling pathways:

  • VEGF (Vascular Endothelial Growth Factor) : Inhibition may reduce tumor angiogenesis.
  • Aurora Kinases : Targeting these kinases can disrupt mitosis in cancer cells.
  • Janus Kinase 2 (JAK) : Inhibition can modulate immune responses and inflammation.

2. Antitumor Activity

In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves:

  • Induction of apoptosis in cancer cells.
  • Cell cycle arrest at specific phases.

3. Anti-inflammatory Properties

Some studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

StudyCompoundFindings
Pyrazoleboronic acid pinacol esterInhibits VEGF and Aurora kinases; promising anti-cancer activity.
4-Pyrazoleboronic acidDemonstrated significant cytotoxicity against breast and lung cancer cell lines.
4-(Hydroxymethyl)phenylboronic acidShowed anti-inflammatory effects by reducing cytokine levels in vitro.

Research Findings

Recent research highlights the following aspects of the compound's biological activity:

In Vitro Studies

  • Cytotoxicity : The compound exhibits a dose-dependent cytotoxic effect on various cancer cell lines.
  • Kinase Inhibition : Potent inhibition of several kinases was observed, indicating potential as a multi-targeted therapeutic agent.

In Vivo Studies

Limited in vivo studies suggest that compounds with similar structures can effectively reduce tumor size in animal models without significant toxicity.

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